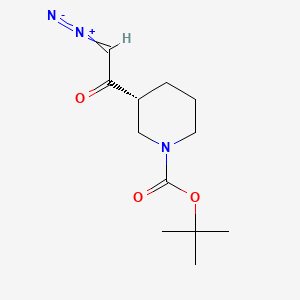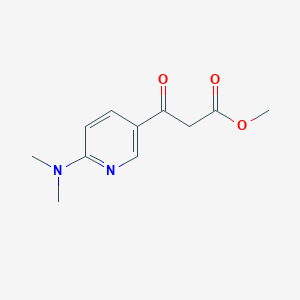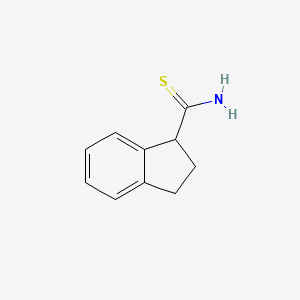
3-(2-Cyclopropylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Cyclopropylphenyl)azetidine, can be achieved through several methods:
Alkylation of Primary Amines: This method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Organoboronates undergo intramolecular amination via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient processes such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate reactions and improve yields.
Catalytic Processes: Utilizing catalysts like copper or nickel to facilitate cross-coupling reactions and other transformations.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
3-(2-Cyclopropylphenyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in various chemical reactions. This unique reactivity is harnessed in medicinal chemistry to develop drugs that can interact with specific biological targets .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different stability characteristics.
Uniqueness
3-(2-Cyclopropylphenyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other nitrogen-containing heterocycles .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(2-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-4-12(10-7-13-8-10)11(3-1)9-5-6-9/h1-4,9-10,13H,5-8H2 |
InChI Key |
BAGDRSZRMOYYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2C3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)




![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)



